molecular formula C10H10O4 B6600179 6-formyl-2-methoxy-3-methylbenzoic acid CAS No. 945981-88-4

6-formyl-2-methoxy-3-methylbenzoic acid

Cat. No.: B6600179
CAS No.: 945981-88-4
M. Wt: 194.18 g/mol
InChI Key: MFAZQDSXCWTTFO-UHFFFAOYSA-N
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Description

6-formyl-2-methoxy-3-methylbenzoic acid is an aromatic carboxylic acid derivative with the molecular formula C10H10O4 This compound is characterized by the presence of a formyl group, a methoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-formyl-2-methoxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the formylation of 2-methoxy-3-methylbenzoic acid using a Vilsmeier-Haack reaction. This reaction typically employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale formylation reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-formyl-2-methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 6-carboxy-2-methoxy-3-methylbenzoic acid.

    Reduction: 6-hydroxymethyl-2-methoxy-3-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-formyl-2-methoxy-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-formyl-2-methoxy-3-methylbenzoic acid depends on its chemical structure and the functional groups present. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved vary based on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-2-methylbenzoic acid: Similar structure but lacks the formyl group.

    2-formyl-6-methoxybenzoic acid: Similar structure but with different positions of the formyl and methoxy groups.

Uniqueness

6-formyl-2-methoxy-3-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both a formyl and a methoxy group on the benzene ring allows for diverse chemical transformations and applications.

Properties

IUPAC Name

6-formyl-2-methoxy-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-3-4-7(5-11)8(10(12)13)9(6)14-2/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAZQDSXCWTTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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